Kuhlmannin
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Overview
Description
Kuhlmannin is a natural phenolic compound belonging to the coumarin familyThe systematic name of this compound is 6-Hydroxy-7,8-dimethoxy-4-phenylcoumarin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kuhlmannin typically involves the reaction of appropriate phenolic precursors under specific conditions. One common method includes the condensation of 2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization to form the coumarin ring structure. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Kuhlmannin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Kuhlmannin has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives and studying reaction mechanisms.
Biology: Investigated for its antioxidant properties and protective effects against oxidative stress in cells.
Medicine: Potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
Kuhlmannin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets include reactive oxygen species and various cellular pathways involved in oxidative stress response. This compound upregulates anti-apoptotic genes and tumor suppressor genes, contributing to its protective effects .
Comparison with Similar Compounds
Kuhlmannin is structurally similar to other coumarin compounds such as fraxin, fraxidin methyl ether, prenyletin, methoxsalen, diffratic acid, rutoside, and xanthyletin. this compound is unique in its specific substitution pattern and its potent cell viability enhancement properties. Compared to fraxin, this compound shows a higher enhancement of cell viability under oxidative stress conditions .
List of Similar Compounds
- Fraxin
- Fraxidin methyl ether
- Prenyletin
- Methoxsalen
- Diffratic acid
- Rutoside
- Xanthyletin
Properties
Molecular Formula |
C17H14O5 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
6-hydroxy-7,8-dimethoxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C17H14O5/c1-20-16-13(18)8-12-11(10-6-4-3-5-7-10)9-14(19)22-15(12)17(16)21-2/h3-9,18H,1-2H3 |
InChI Key |
ABUBCBFUQXIEAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=CC(=O)OC2=C1OC)C3=CC=CC=C3)O |
Canonical SMILES |
COC1=C(C=C2C(=CC(=O)OC2=C1OC)C3=CC=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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